2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[4-(TERT-BUTYL)PHENYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that combines a triazole ring with a quinazoline structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Quinazoline Ring Construction: The quinazoline ring is often synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling of the Two Rings: The triazole and quinazoline rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the tert-butylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation with bromine or chlorination with thionyl chloride.
Major Products
Oxidation: Can lead to the formation of quinazoline N-oxides.
Reduction: May produce dihydroquinazoline derivatives.
Substitution: Results in various substituted triazoloquinazolines depending on the reagents used.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl[1,2,4]triazolo[1,5-c]quinazoline: Lacks the tert-butyl group, resulting in different pharmacokinetic properties.
4-(tert-Butyl)phenyl[1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a pyrimidine ring instead of quinazoline.
Uniqueness
2-[4-(TERT-BUTYL)PHENYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it more suitable for drug development compared to its analogs without the tert-butyl group.
Properties
Molecular Formula |
C19H18N4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H18N4/c1-19(2,3)14-10-8-13(9-11-14)17-21-18-15-6-4-5-7-16(15)20-12-23(18)22-17/h4-12H,1-3H3 |
InChI Key |
UPKKEKYTBIGQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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